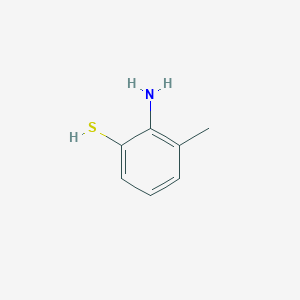

2-Amino-3-methylbenzenethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGUGVHXYPBPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506602 | |

| Record name | 2-Amino-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76462-17-4 | |

| Record name | 2-Amino-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-methylbenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-3-methylbenzenethiol from p-Toluidine

Abstract

This in-depth technical guide provides a detailed and scientifically grounded protocol for the synthesis of 2-Amino-3-methylbenzenethiol, a pivotal intermediate in the development of pharmaceuticals and advanced materials. Commencing with the readily available and cost-effective starting material, p-toluidine, this document elucidates a robust two-step synthetic pathway. The guide is structured to provide not only a step-by-step experimental procedure but also a thorough understanding of the underlying chemical principles, reaction mechanisms, and critical process parameters. By integrating field-proven insights with authoritative references, this guide is designed to empower researchers, chemists, and professionals in drug development with the expertise to confidently and safely execute this synthesis, ensuring high yield and purity of the final product.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable bifunctional aromatic compound, featuring amino and thiol groups in a specific ortho-relationship, with a methyl substituent providing further structural definition. This unique arrangement of functional groups makes it a crucial building block in the synthesis of a variety of heterocyclic compounds, particularly benzothiazoles, which are prominent scaffolds in many pharmaceutical agents. The applications of this compound extend to the synthesis of agrochemicals and specialty polymers, where its distinct chemical reactivity is leveraged to create complex molecular architectures.

The synthesis of this compound, however, presents challenges in achieving the correct regiochemistry and in handling the air-sensitive thiol functionality. A successful synthetic strategy must therefore address these issues through a controlled and well-understood reaction sequence. This guide details a reliable and scalable approach that begins with the common industrial chemical, p-toluidine.

Synthetic Strategy: A Two-Step Approach

The conversion of p-toluidine to this compound is efficiently accomplished through a two-step process:

-

Regioselective Thiocyanation: The introduction of a thiocyanate (-SCN) group onto the aromatic ring of p-toluidine.

-

Reduction of the Thiocyanate: The conversion of the thiocyanate intermediate to the target thiol (-SH).

This strategy is advantageous due to the predictable regioselectivity of the initial electrophilic substitution and the availability of reliable methods for the reduction of the thiocyanate group.

Figure 1: Overall synthetic route from p-toluidine to this compound.

In-Depth Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of 2-Amino-3-methylphenyl thiocyanate

The first step involves the electrophilic thiocyanation of p-toluidine. The amino group is a strong activating group and an ortho-, para-director. Since the para-position is occupied by the methyl group, the thiocyanation occurs regioselectively at the ortho-position. A well-established method for this transformation is the in-situ generation of thiocyanogen ((SCN)₂) from sodium thiocyanate and bromine in a suitable solvent like glacial acetic acid.[1]

Mechanism: The reaction proceeds through an electrophilic aromatic substitution. Bromine reacts with sodium thiocyanate to form the electrophile, thiocyanogen. The electron-rich aromatic ring of p-toluidine then attacks the thiocyanogen, leading to the substitution of a hydrogen atom with the thiocyanate group.

Protocol:

| Parameter | Value | Rationale and In-depth Consideration |

| Starting Material | p-Toluidine | A readily available and cost-effective precursor. |

| Reagents | Sodium Thiocyanate, Bromine | A classic and reliable combination for generating the electrophilic thiocyanating agent.[1] |

| Solvent | Glacial Acetic Acid | Provides a polar medium to dissolve the reagents and facilitates the electrophilic substitution. |

| Temperature | 10-20 °C | Maintaining a low temperature is crucial to control the reaction rate, minimize side reactions, and ensure safety. |

| Reaction Time | ~1 hour | Sufficient for the completion of the reaction. Progress can be monitored by TLC. |

Detailed Step-by-Step Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-toluidine and sodium thiocyanate in glacial acetic acid.

-

Cool the stirred solution to 10-20 °C in an ice-water bath.

-

Prepare a solution of bromine in glacial acetic acid and place it in the dropping funnel.

-

Add the bromine solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 20 °C.

-

After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 10 minutes.

-

Pour the reaction mixture into a large volume of water to precipitate the product.

-

Collect the solid product by suction filtration and wash it thoroughly with water.

-

The crude 2-Amino-3-methylphenyl thiocyanate can be purified by recrystallization from ethanol.

Step 2: Reduction to this compound

The final step is the reduction of the thiocyanate group to a thiol. A convenient and effective method for this transformation is the use of sodium sulfide nonahydrate in an aqueous or alcoholic medium.

Mechanism: The sulfide ion acts as a nucleophile, attacking the carbon of the thiocyanate group. This is followed by hydrolysis to yield the thiolate anion, which is then protonated upon acidification to give the final thiol product.

Protocol:

| Parameter | Value | Rationale and In-depth Consideration | | :--- | :--- | Starting Material | 2-Amino-3-methylphenyl thiocyanate | The product from the previous step. | | Reducing Agent | Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | An effective and readily available reducing agent for this transformation. | | Solvent | Water or Ethanol | Provides a suitable medium for the reaction. | | Temperature | Reflux | Elevated temperature is required to drive the reaction to completion in a reasonable timeframe. | | Reaction Time | 2-4 hours | The reaction progress should be monitored by TLC. |

Detailed Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-3-methylphenyl thiocyanate in water or ethanol.

-

Add sodium sulfide nonahydrate to the suspension.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under reduced pressure.

-

For higher purity, the product can be purified by vacuum distillation or recrystallization.

Figure 2: Detailed workflow for the synthesis of this compound.

Safety and Handling

This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

p-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Bromine: Highly corrosive and toxic. Handle with extreme caution.

-

Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids.

-

This compound: Thiols have a strong, unpleasant odor and can be toxic. Handle with care and in a well-ventilated area.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

-

Melting Point: Compare with the literature value.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.

-

Infrared (IR) Spectroscopy: To identify the characteristic absorption bands for the N-H and S-H stretching vibrations.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Conclusion

The two-step synthesis of this compound from p-toluidine presented in this technical guide offers a reliable and efficient route to this important chemical intermediate. By carefully controlling the reaction conditions and adhering to the safety protocols, researchers can obtain the desired product in good yield and high purity. The detailed experimental procedures and mechanistic insights provided herein are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby enabling further research and development in the fields of medicinal chemistry and materials science.

References

-

Brewster, R. Q.; Schroeder, W. p-Thiocyanodimethylaniline. Org. Synth.1937 , 17, 84. DOI: 10.15227/orgsyn.017.0084. URL: [Link]

-

Kaufmann, H. P. The thiocyanation of organic compounds. Angew. Chem.1927 , 40, 805-814. URL: [Link]

-

Söderbäck, E. Über die Thiocyanierung von aromatischen Aminen und Phenolen. Justus Liebigs Ann. Chem.1919 , 419, 217-322. URL: [Link]

-

Campaigne, E.; Tsurugi, J.; Meyer, W. W. The Reduction of Organic Disulfides with Sodium Borohydride. J. Org. Chem.1961 , 26 (7), 2486–2491. URL: [Link]

-

Organic Syntheses. Org. Synth. Coll. Vol. 2, p.574 (1943); Vol. 17, p.84 (1937). URL: [Link]

-

Fuson, R. C.; Cleveland, E. A. A Study of the Thiocyanation of Certain Anilines. J. Am. Chem. Soc.1938 , 60 (11), 2653–2655. URL: [Link]

Sources

physicochemical properties of 2-Amino-3-methylbenzenethiol

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-3-methylbenzenethiol

Introduction

This compound, a substituted aromatic aminothiol, is a molecule of significant interest in synthetic and medicinal chemistry. Its unique structural arrangement, featuring adjacent amino, thiol, and methyl groups on a benzene ring, imparts a distinct set of physicochemical properties that make it a valuable precursor for the synthesis of heterocyclic compounds, particularly benzothiazoles.[1] These resulting structures are often explored for their bioactive potential in drug discovery programs.[1]

This technical guide provides a comprehensive analysis of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's structure and its observable properties, offers insights into its spectroscopic signature, and provides validated experimental protocols for its characterization.

Section 1: Molecular Structure and Identification

The foundation of this compound's properties lies in its molecular architecture. The presence of a nucleophilic amine, an acidic thiol, and an electron-donating methyl group in close proximity on an aromatic scaffold creates a rich chemical landscape. This specific ortho- and meta-substitution pattern governs its reactivity, solubility, and spectral characteristics.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 76462-17-4[2] |

| Molecular Formula | C₇H₉NS[2] |

| Molecular Weight | 139.22 g/mol [2] |

| Canonical SMILES | CC1=C(C(=CC=C1)S)N[2] |

| InChI Key | XSGUGVHXYPBPCA-UHFFFAOYSA-N[2] |

Section 2: Core Physicochemical Properties

The interplay between the hydrophobic aromatic ring and the polar, ionizable functional groups dictates the physical behavior of this compound. While experimental data for this specific isomer is sparse, we can infer its properties with high confidence through analysis of its functional groups and comparison with closely related analogs.

| Property | Value / Expected Behavior | Justification / Comparative Data |

| Physical State | Colorless to light-yellow liquid or low-melting solid with a strong, unpleasant odor. | Thiols are notoriously pungent.[3][4] The parent 2-aminothiophenol is a low-melting solid (26 °C).[1] |

| Boiling Point | Data not available. | Expected to be around 200-240 °C. (Comparison: 3-methylbenzenethiol at 196 °C[4][5]; 2-aminobenzenethiol at 234 °C[1]). |

| Solubility | Low solubility in neutral water; soluble in organic solvents (e.g., ethanol, ether) and aqueous basic solutions.[1] | The nonpolar benzene ring and methyl group limit water solubility. The amino and thiol groups allow for dissolution in polar organic solvents. Solubility in base is due to the deprotonation of the acidic thiol to form a soluble thiolate salt. |

| pKa (Thiol Group) | Predicted ~6.5 - 7.5 | The pKa of the thiol in 3-thiocresol is 6.66.[4] The electron-donating methyl group adjacent to the thiol is expected to slightly increase its pKa (decrease acidity) compared to the parent aminothiophenol. |

| pKa (Amino Group) | Predicted ~3.5 - 4.5 | The basicity of the amino group is reduced by electron withdrawal from the aromatic ring. The adjacent electron-donating methyl group should slightly increase its basicity (increase pKa) relative to aniline. |

Causality Behind Properties:

-

Dual Acidity/Basicity: The molecule is amphoteric. The thiol group (-SH) is a weak acid, capable of donating a proton, especially in the presence of a base.[3] Concurrently, the lone pair of electrons on the amino group (-NH₂) nitrogen atom makes it a weak base, capable of accepting a proton in acidic conditions.[3] This dual nature is central to its reactivity and solubility profile.

-

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, while the thiol group is a weak hydrogen bond donor.[3] This contributes to its boiling point and solubility in protic solvents.

-

Odor: The characteristic strong stench of thiols is a key identifying feature and a critical consideration for safe handling.[3]

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral signatures based on its functional groups.

-

¹H NMR (Proton NMR):

-

Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the aromatic ring will exhibit a complex multiplet splitting pattern due to their coupling with each other.

-

Amino Protons (δ 3.5-4.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary with solvent and concentration.

-

Thiol Proton (δ 3.0-4.0 ppm): A singlet for the -SH proton. This peak is often broad and its integration can be variable.

-

Methyl Protons (δ 2.0-2.5 ppm): A sharp singlet integrating to three protons for the -CH₃ group.

-

-

¹³C NMR (Carbon NMR):

-

Seven distinct signals are expected.

-

Aromatic Carbons (δ 110-150 ppm): Six signals corresponding to the benzene ring carbons. The carbons directly attached to nitrogen, sulfur, and the methyl group will have distinct chemical shifts.

-

Methyl Carbon (δ 15-25 ppm): One signal for the methyl carbon.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch (3300-3500 cm⁻¹): A pair of medium-intensity peaks characteristic of a primary amine.

-

C-H Stretch (Aromatic) (~3000-3100 cm⁻¹): Sharp, medium-to-weak absorptions.

-

C-H Stretch (Aliphatic) (~2850-2960 cm⁻¹): Absorptions from the methyl group.

-

S-H Stretch (2550-2600 cm⁻¹): A characteristically weak and often broad peak, which can be easily missed. Its absence does not rule out the presence of a thiol.

-

C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Several medium-to-strong bands.

-

Section 4: Reactivity and Chemical Behavior

The utility of this compound stems from the orchestrated reactivity of its functional groups.

Key Reactions

-

Oxidation of the Thiol: Like most thiols, the -SH group is susceptible to oxidation, most commonly forming a disulfide bridge with another molecule. This is a critical consideration for storage, as exposure to air can lead to the formation of the corresponding disulfide impurity.

-

Cyclization to Benzothiazoles: This is arguably the most important reaction of aminothiophenols. Condensation with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives, leads to the formation of the fused benzothiazole ring system.[1][6] This reaction is a cornerstone of heterocyclic synthesis.

Caption: Benzothiazole synthesis workflow.

Section 5: Safety and Handling

Proper handling of this compound is imperative due to its hazardous nature.

-

GHS Hazard Classification: According to notifications to the ECHA C&L Inventory, this compound is classified as:

-

Recommended Handling Procedures:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

-

Storage: Store in a cool, dry, well-ventilated area, away from oxidizing agents, in a tightly sealed container.

-

Odor Management: The potent stench is a practical safety indicator of containment failure.

-

Section 6: Experimental Protocols

The following protocol provides a reliable method for determining the acidity of the thiol group, a key physicochemical parameter.

Protocol: Determination of Thiol pKa by UV-Vis Spectrophotometry

This method is self-validating, as the quality of the resulting sigmoidal curve provides a direct measure of the data's reliability.

Principle: The electronic structure of this compound changes upon deprotonation of the thiol group to the thiolate anion (-S⁻). This change results in a shift in the wavelength of maximum absorbance (λ_max) in its UV-Vis spectrum. By measuring the absorbance at a fixed wavelength across a range of pH values, one can plot an absorbance vs. pH curve and determine the pKa, which is the pH at which the protonated and deprotonated species are in equal concentration.

Caption: Workflow for pKa determination via UV-Vis.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a series of 0.1 M buffer solutions with pH values spanning the expected pKa (e.g., from pH 5.0 to 9.0 in 0.5 pH unit increments).

-

Prepare a 1 mg/mL stock solution of this compound in spectroscopic grade methanol.

-

-

Sample Preparation:

-

For each pH value, pipette 3 mL of the buffer solution into a quartz cuvette.

-

Add a small, precise aliquot (e.g., 30 µL) of the stock solution to each cuvette. Mix thoroughly by inverting the sealed cuvette.

-

Causality: This creates a series of solutions where the concentration of the analyte is constant, but the degree of its protonation is controlled by the buffer.

-

-

Spectroscopic Measurement:

-

Using a dual-beam UV-Vis spectrophotometer, record the spectrum for each sample from 200 to 400 nm. Use the corresponding buffer as the blank reference.

-

Identify a wavelength where the difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal.

-

-

Data Analysis:

-

Extract the absorbance value at the chosen analytical wavelength for each pH sample.

-

Plot absorbance (Y-axis) versus pH (X-axis).

-

The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve (i.e., the midpoint of the vertical portion).

-

For higher accuracy, fit the data to the Henderson-Hasselbalch equation. The R² value of the fit should be >0.98 for the result to be considered trustworthy.

-

Conclusion

This compound is a structurally distinct chemical entity whose physicochemical properties are a direct consequence of the electronic and steric interplay of its amino, thiol, and methyl functional groups. Its amphoteric nature, characteristic spectral signature, and propensity for cyclization make it a highly versatile building block in organic synthesis. A thorough understanding of its properties, reactivity, and safety profile—as detailed in this guide—is essential for its effective and safe utilization in research and development settings.

References

-

Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methylbenzene-1-thiol. Retrieved from [Link]

-

CBSE. (n.d.). CBSE EXAMINATION PAPER-2025. Retrieved from [Link]

-

PubChem. (n.d.). 3-Thiocresol. Retrieved from [Link]

-

Chemsrc. (2025). 2-Amino-3-chlorobenzenethiol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Retrieved from [Link]

- Google Patents. (n.d.). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.

-

IJCRT.org. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]

-

National Institutes of Health. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Retrieved from [Link]

-

ResearchGate. (n.d.). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2-Aminobenzothiazole and 2-Amino-3-Hydroxypyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Specific Protein Modification and Peptide Cyclization. Retrieved from [Link]

-

ChemRxiv. (n.d.). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Retrieved from [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

Sources

- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 2. 2-Amino-3-methylbenzene-1-thiol | C7H9NS | CID 12678668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Thiocresol | C7H8S | CID 7930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-甲基苯硫酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzothiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-Amino-3-methylbenzenethiol

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Amino-3-methylbenzenethiol (C₇H₉NS), a pivotal intermediate in synthetic chemistry. This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on the principles of chemical causality and validated methodologies. We will explore the molecule's fundamental physicochemical properties, outline a robust synthetic pathway, and delve into a multi-technique analytical approach for its complete structural elucidation and purity assessment. This guide emphasizes the "why" behind experimental choices, ensuring a deep and practical understanding of the characterization process.

Introduction and Significance

This compound, also known as 2-amino-3-methylthiophenol, is an aromatic organosulfur compound featuring both an amine (-NH₂) and a thiol (-SH) functional group. This unique bifunctionality makes it a highly valuable precursor for the synthesis of complex heterocyclic systems, most notably benzothiazoles.[1] Benzothiazole scaffolds are prominent in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial.[1]

The precise arrangement of the amino, methyl, and thiol groups on the benzene ring dictates the molecule's reactivity and its suitability for downstream applications. Therefore, unambiguous structural confirmation and rigorous purity assessment are not merely procedural formalities but are critical checkpoints for ensuring the integrity and success of a synthetic campaign. This guide provides the necessary protocols and theoretical underpinnings to achieve this with confidence.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its basic properties. This compound is a substituted aromatic compound whose identity is defined by the parameters outlined below.

Core Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 76462-17-4 | [2] |

| Molecular Formula | C₇H₉NS | [2] |

| Molecular Weight | 139.22 g/mol | [2] |

| Monoisotopic Mass | 139.04557046 Da | [2] |

| SMILES | CC1=C(C(=CC=C1)S)N | [2] |

| InChIKey | XSGUGVHXYPBPCA-UHFFFAOYSA-N | [2] |

Molecular Structure

The spatial arrangement of atoms and functional groups is directly linked to the molecule's chemical behavior.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for synthesizing aminothiophenols.

Part A: Synthesis of 2-Amino-4-methylbenzothiazole Intermediate

-

Reaction Setup: To a round-bottom flask, add o-toluidine and sodium thiocyanate in equimolar amounts. Add water followed by concentrated hydrochloric acid.

-

Causality: The acidic medium facilitates the formation of thiocyanic acid (HSCN), which reacts with the primary amine of o-toluidine to form an N-arylthiourea intermediate.

-

-

Thiourea Formation: Reflux the mixture for several hours. Upon cooling, the N-(o-tolyl)thiourea intermediate will precipitate.

-

Purification: Isolate the solid by filtration and recrystallize from ethanol to achieve high purity.

-

Cyclization: Dissolve the purified N-(o-tolyl)thiourea in a suitable solvent like dichloromethane. Cool the solution to below 0°C using an ice-salt bath.

-

Bromination: Add a solution of bromine (Br₂) dropwise while maintaining the low temperature.

-

Causality: Bromine acts as an oxidizing agent, facilitating an electrophilic cyclization reaction. The sulfur atom attacks the ortho-carbon of the toluidine ring, leading to the formation of the benzothiazole ring system.

-

-

Workup: After the reaction is complete, add water and neutralize the solution to a slightly basic pH (e.g., pH 8) with an ammonia solution.

-

Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The resulting solid is 2-amino-4-methylbenzothiazole.

Part B: Hydrolysis to this compound

-

Cleavage Reaction: Place the 2-amino-4-methylbenzothiazole intermediate in a flask with a concentrated aqueous solution of sodium hydroxide (e.g., 25%).

-

Reflux: Heat the mixture to reflux for an extended period.

-

Causality: The strong basic conditions promote the hydrolytic cleavage of the stable thiazole ring, opening it to form the sodium salt of this compound.

-

-

Neutralization & Extraction: Cool the reaction mixture and carefully neutralize it with hydrochloric acid to a weakly alkaline or neutral pH. This protonates the thiolate to form the free thiol.

-

Final Purification: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer and evaporate the solvent to yield the final product, this compound. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system.

Comprehensive Structural Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Analysis

-

Principle: ¹H NMR detects the chemical environment of protons. The chemical shift (δ) indicates the degree of shielding, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

-

Expected Spectrum:

-

Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the benzene ring will appear in this region. Due to their positions relative to the activating -NH₂ group and the deactivating -SH group, they will likely appear as a complex multiplet or as distinct doublets and triplets.

-

Amine Protons (δ 3.5-5.0 ppm): The two -NH₂ protons typically appear as a broad singlet. The exact shift is variable and depends on solvent, concentration, and temperature due to hydrogen bonding.

-

Thiol Proton (δ 3.0-4.0 ppm): The -SH proton usually appears as a singlet. Its chemical shift can also vary with conditions.

-

Methyl Protons (δ 2.1-2.4 ppm): The three protons of the -CH₃ group will appear as a sharp singlet in the upfield region.

-

¹³C NMR (Carbon NMR) Analysis

-

Principle: ¹³C NMR provides information about the different carbon environments in the molecule.

-

Expected Spectrum:

-

Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly attached to the heteroatoms (C-NH₂ and C-SH) will have characteristic shifts influenced by the electronegativity of N and S.

-

Methyl Carbon (δ 15-25 ppm): A single signal in the high-field (upfield) region corresponds to the methyl carbon.

-

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H spectrum on a 300 MHz or higher field NMR spectrometer. Following this, acquire a proton-decoupled ¹³C spectrum.

-

Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and to gain structural insights from the molecule's fragmentation pattern.

-

Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

-

Expected Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 139 , corresponding to the molecular weight of C₇H₉NS. [2]Due to the presence of a single nitrogen atom, this follows the Nitrogen Rule , resulting in an odd nominal mass for the molecular ion.

-

Isotope Peak (M+2): A small peak at m/z = 141 will be present due to the natural abundance of the ³⁴S isotope (~4.2%).

-

Key Fragments: Fragmentation often occurs at the weakest bonds or leads to the formation of stable ions. Expected fragmentation patterns for aminothiols include:

-

Loss of a hydrogen radical (-H) from the thiol or amine group.

-

Loss of the thiol group as an •SH radical.

-

Cleavage of the methyl group (-CH₃).

-

-

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV, which is standard for generating reproducible fragmentation patterns.

-

Mass Analysis: Scan a mass range (e.g., m/z 40-200) to detect the molecular ion and all relevant fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.

-

Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

-

Expected Characteristic Absorption Bands:

-

N-H Stretch (3300-3500 cm⁻¹): The -NH₂ group will show two distinct sharp peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations.

-

Aromatic C-H Stretch (>3000 cm⁻¹): A series of weaker absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.

-

Aliphatic C-H Stretch (<3000 cm⁻¹): Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the methyl group.

-

S-H Stretch (2550-2600 cm⁻¹): A weak, but characteristically sharp, absorption in this region confirms the presence of the thiol group. This peak is often one of the most diagnostic features.

-

C=C Aromatic Stretch (1450-1600 cm⁻¹): Several sharp bands in this region are indicative of the benzene ring.

-

Protocol: KBr Pellet Method

-

Sample Preparation: Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder.

-

Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Chromatographic Purity Analysis

Assessing the purity of a synthesized compound is crucial. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

-

Methodology: Reversed-Phase HPLC (RP-HPLC) is typically the method of choice for molecules of this polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

Protocol: RP-HPLC Purity Assessment

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of two solvents is often optimal.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Causality: The acid improves peak shape and suppresses the ionization of the amine group.

-

-

Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound. A typical gradient might run from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly, typically around 254 nm or 280 nm.

-

Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in the mobile phase (initial conditions). Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

GHS Hazard Identification

The compound is classified with several hazards that necessitate careful handling procedures. [2]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |

| STOT, Single Exposure | GHS07 (Exclamation Mark) | Danger | H335: May cause respiratory irritation |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid all direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Drug Discovery and Materials Science

The primary value of this compound lies in its role as a versatile building block. The adjacent amino and thiol groups provide a reactive handle for constructing fused heterocyclic rings.

-

Synthesis of Benzothiazoles: This is the most prominent application. Condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives leads to the formation of 2-substituted benzothiazoles. [1]These structures are of high interest in drug discovery due to their wide range of biological activities, including anti-proliferative and antimicrobial effects. [1]* Ligand Design: The soft sulfur atom and the nitrogen atom can act as a bidentate ligand, capable of coordinating with various transition metals. This makes it a useful precursor for developing novel catalysts or metal-organic frameworks (MOFs).

-

Diversity-Oriented Synthesis: In modern drug discovery, starting materials like this compound are valuable in diversity-oriented synthesis (DOS) campaigns, which aim to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. [3]

Conclusion

The structural characterization of this compound is a critical, multi-faceted process that underpins its successful application in research and development. This guide has provided a comprehensive, logic-driven approach, moving from fundamental properties and synthesis to detailed analysis by NMR, MS, and FT-IR, and finally to purity verification by HPLC. By adhering to these validated protocols and understanding the chemical principles behind them, researchers can ensure the quality and identity of this important synthetic intermediate, paving the way for innovation in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). 2-Aminothiophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR chart of poly(2-aminothiophenol). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methylbenzene-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved from [Link]

- Google Patents. (n.d.). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methylbenzene fragmentation pattern. Retrieved from [Link]

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 2-Amino-3-methylbenzenethiol (CAS: 76462-17-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Amino-3-methylbenzenethiol (CAS Number: 76462-17-4). This compound, a substituted aminothiophenol, holds potential as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized heterocyclic compounds. Its structure combines the functionalities of an aromatic amine, a thiol, and a methyl group, offering multiple reaction sites for molecular elaboration.

Chemical Structure and Properties:

-

IUPAC Name: this compound[2]

-

Synonyms: 2-Amino-3-methyl-benzenethiol, 2-Thio-6-methylaniline[2]

-

Molecular Formula: C₇H₉NS[2]

-

Molecular Weight: 139.22 g/mol [2]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Due to the absence of experimental spectra, this section provides predicted ¹H and ¹³C NMR data. These predictions are based on computational models and should be used as a guideline for spectral interpretation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group, the amine group, and the thiol group. The substitution pattern will lead to a specific splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 6.9 - 7.1 | Triplet | Aromatic H (C5-H) |

| ~ 6.6 - 6.8 | Doublet | Aromatic H (C4-H) |

| ~ 6.5 - 6.7 | Doublet | Aromatic H (C6-H) |

| ~ 3.5 - 5.0 (broad) | Singlet | -NH₂ |

| ~ 3.0 - 4.0 (broad) | Singlet | -SH |

| ~ 2.1 - 2.3 | Singlet | -CH₃ |

Interpretation:

-

Aromatic Protons: The three aromatic protons are expected to appear in the range of 6.5-7.1 ppm. The proton at C5, being flanked by two other protons, should appear as a triplet. The protons at C4 and C6 will likely be doublets.

-

Amine and Thiol Protons: The amine (-NH₂) and thiol (-SH) protons are expected to be broad singlets, and their chemical shifts can vary significantly with solvent and concentration due to hydrogen bonding.

-

Methyl Protons: The methyl (-CH₃) group protons will appear as a singlet in the upfield region, typically around 2.1-2.3 ppm.

Comparative Analysis with 2-Amino-5-methylbenzenethiol:

For the isomer, 2-Amino-5-methylbenzenethiol, experimental data is available and provides a useful comparison. In this isomer, the aromatic protons show a different splitting pattern due to their relative positions. The presence of the methyl group para to the thiol and meta to the amine group will influence the electronic environment and thus the chemical shifts of the aromatic protons differently compared to the 3-methyl isomer.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 148 | C-NH₂ |

| ~ 135 - 138 | C-CH₃ |

| ~ 128 - 131 | C-SH |

| ~ 125 - 128 | Aromatic CH |

| ~ 118 - 121 | Aromatic CH |

| ~ 115 - 118 | Aromatic CH |

| ~ 15 - 18 | -CH₃ |

Interpretation:

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the nitrogen, sulfur, and methyl groups will be the most deshielded in the aromatic region.

-

Aliphatic Carbon: The methyl carbon will appear at a much lower chemical shift, characteristic of sp³ hybridized carbons.

Caption: Carbon and proton environments in this compound for NMR correlation.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 2600 - 2550 | Weak | S-H stretch |

| 1620 - 1580 | Strong | N-H bend |

| 1600 - 1450 | Strong | Aromatic C=C stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

Interpretation:

-

N-H and S-H Stretching: The presence of two bands in the 3450-3300 cm⁻¹ region is characteristic of a primary amine. A weak absorption around 2550 cm⁻¹ is indicative of the thiol S-H stretch.

-

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are expected in their respective regions.

-

Aromatic Ring: Strong absorptions in the 1600-1450 cm⁻¹ range are due to the C=C stretching vibrations of the benzene ring. The pattern of the C-H out-of-plane bending bands in the fingerprint region can be diagnostic of the 1,2,3-trisubstitution pattern.

Mass Spectrometry (MS) (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 139, corresponding to the molecular weight of the compound. Aromatic compounds typically show a prominent molecular ion peak[3].

Table 4: Predicted Major Fragment Ions

| m/z | Predicted Fragment Structure/Loss |

| 139 | [M]⁺• (Molecular Ion) |

| 124 | [M - CH₃]⁺ |

| 106 | [M - SH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

The fragmentation is likely to be initiated by the loss of a methyl radical to form a stable ion at m/z 124. Loss of the thiol radical would lead to a fragment at m/z 106. The formation of the highly stable tropylium ion at m/z 91 is a common feature in the mass spectra of alkylbenzenes.

Caption: Predicted electron ionization fragmentation pathway for this compound.

Synthesis and Characterization Challenges

The synthesis of this compound has been reported in a Chinese patent[4]. The described method involves the reaction of o-toluidine with sodium thiocyanate, followed by bromination and subsequent cyclization to form a benzothiazole intermediate. The final step is the hydrolysis of this intermediate to yield the target compound.

However, other literature suggests that the synthesis of this specific isomer can be challenging. For instance, some established methods for preparing aminobenzenethiols are not successful when the starting aniline derivative has an unsubstituted para-position, which is the case for o-toluidine[1]. These synthetic difficulties likely contribute to the scarcity of this compound and its corresponding experimental data in the scientific literature.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of labile protons (NH₂ and SH), allowing for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Reference the chemical shifts to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Sample: If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solid Sample: If the compound is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is ideal. For less volatile compounds, a direct insertion probe can be used.

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

References

-

PubChem. (n.d.). 2-Amino-5-methylbenzene-1-thiol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methylbenzene-1-thiol. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, August 12). 5.6: 13C-NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]

-

PubMed Central. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

IJCRT.org. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]

Sources

reactivity of the thiol group in 2-Amino-3-methylbenzenethiol

An In-Depth Technical Guide to the Reactivity of the Thiol Group in 2-Amino-3-methylbenzenethiol

Abstract: this compound is a substituted aromatic thiol featuring a nuanced reactivity profile governed by the interplay of its amino, methyl, and thiol functional groups. This guide provides a comprehensive analysis of the thiol group's reactivity, focusing on the electronic and steric influences of the ortho-amino and meta-methyl substituents. We will explore its acidity, nucleophilicity, and oxidation behavior, contextualizing these properties with quantitative data and comparative analysis. Furthermore, this whitepaper details key synthetic applications, particularly in the construction of heterocyclic scaffolds like phenothiazines and benzothiazoles, which are of significant interest in medicinal chemistry and materials science. Detailed experimental protocols and mechanistic visualizations are provided to offer researchers, scientists, and drug development professionals a thorough and practical understanding of this versatile reagent.

Introduction: Structural and Electronic Landscape

This compound, also known as 3-methyl-2-aminothiophenol, possesses a unique substitution pattern on the benzene ring that profoundly influences the chemical behavior of the thiol (-SH) group.[1] To understand its reactivity, one must first consider the electronic contributions of the adjacent amino (-NH₂) group and the methyl (-CH₃) group.

-

Amino Group (-NH₂): Positioned ortho to the thiol, the amino group is a potent electron-donating group (EDG) through resonance (+R effect) and a weaker electron-withdrawing group through induction (-I effect). The resonance effect, which involves the delocalization of the nitrogen's lone pair into the aromatic π-system, is dominant. This increases the electron density of the entire ring, including the sulfur atom.

-

Methyl Group (-CH₃): Located meta to the thiol, the methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. Its effect is less pronounced than that of the amino group but generally reinforces the electron-donating environment.

This electronic enrichment has direct consequences on the thiol's properties, enhancing its nucleophilicity while decreasing its acidity compared to unsubstituted thiophenol.

Figure 1: Dominant electronic effects influencing the thiol group in this compound.

Core Reactivity Pillars

The utility of this compound in synthesis stems from three primary facets of its thiol group's reactivity: acidity, nucleophilicity, and oxidation.

Acidity (pKa)

The acidity of a thiol is defined by its ability to donate the sulfhydryl proton, forming a thiophenolate anion. Generally, thiophenols are more acidic than phenols due to the weaker S-H bond compared to the O-H bond and the greater stability of the larger thiophenolate anion.[2] However, the acidity is highly sensitive to substituents on the aromatic ring.

Electron-donating groups, like the amino and methyl groups in our target molecule, decrease acidity by increasing the electron density on the sulfur atom. This destabilizes the resulting negative charge of the thiophenolate conjugate base, making proton donation less favorable. Consequently, this compound is a weaker acid (higher pKa) than unsubstituted thiophenol (pKa ≈ 6.6).

| Compound | Substituents | Dominant Electronic Effect | Expected pKa Trend |

| 4-Nitrothiophenol | -NO₂ (para) | Strong Electron-Withdrawing | Lowest pKa (Most Acidic) |

| Thiophenol | None | Reference | ~6.6 |

| 3-Methylbenzenethiol | -CH₃ (meta) | Weak Electron-Donating | Slightly > 6.6 |

| This compound | -NH₂ (ortho), -CH₃ (meta) | Strong Electron-Donating | Highest pKa (Least Acidic) |

Table 1: Comparative trend in acidity of substituted thiophenols. The presence of strong electron-donating groups in this compound significantly reduces its acidity.

Nucleophilicity

Nucleophilicity refers to the ability of the thiol (or more accurately, the thiophenolate) to attack an electrophilic center. The same electronic factors that decrease acidity increase nucleophilicity. The electron-donating amino and methyl groups enrich the electron density on the sulfur atom, making it a more potent nucleophile.[3][4]

This enhanced nucleophilicity is central to many of its synthetic applications. Thiols are generally excellent nucleophiles, capable of participating in a wide range of reactions, including S-alkylation, S-acylation, and Michael additions.[5][6] The reactivity of this compound is further amplified, allowing reactions to proceed under mild conditions.

Oxidation to Disulfides

Like all thiols, the sulfhydryl group in this compound is susceptible to oxidation. The most common oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules. This reaction can be promoted by a variety of mild oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions.

2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻

The presence of electron-donating groups can make the thiol more easily oxidized.[4] This is a critical consideration in its handling and storage, as exposure to air can lead to gradual dimerization. In a synthetic context, this reactivity can be either a desired transformation or a problematic side reaction that must be mitigated by performing reactions under an inert atmosphere (e.g., nitrogen or argon).

Key Synthetic Applications in Heterocyclic Chemistry

The dual functionality of an ortho-amino group and a thiol group makes this compound an exceptionally valuable precursor for the synthesis of sulfur- and nitrogen-containing heterocycles. These scaffolds are prevalent in pharmaceuticals and functional materials.[7][8]

Synthesis of Phenothiazines

Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that forms the core of many antipsychotic and antihistaminic drugs.[7] A powerful method for their synthesis involves the condensation of a 2-aminobenzenethiol with a cyclohexanone derivative.[9][10] The reaction proceeds through a cascade of steps including condensation, tautomerization, and subsequent oxidation/aromatization.

Figure 2: General workflow for the synthesis of phenothiazines from 2-aminobenzenethiols.

Experimental Protocol: Synthesis of a Substituted Phenothiazine [10]

This protocol describes a general, transition-metal-free synthesis of phenothiazines from 2-aminobenzenethiols and cyclohexanones.

-

Objective: To synthesize a 1-methyl-1,2,3,4-tetrahydrophenothiazine derivative.

-

Materials:

-

This compound (1.0 mmol)

-

Cyclohexanone (1.2 mmol)

-

Potassium iodide (KI, 0.1 mmol)

-

(Benzylsulfonyl)benzene (optional catalyst, 0.1 mmol)

-

Chlorobenzene (4.0 mL)

-

10 mL sealed reaction tube

-

Oxygen balloon

-

-

Procedure:

-

To a 10 mL oven-dried sealed reaction tube, add potassium iodide (16.6 mg, 0.1 mmol) and (benzylsulfonyl)benzene (23.2 mg, 0.1 mmol).

-

Seal the tube with a septum and purge with oxygen gas for 2-3 minutes.

-

Using a syringe, add chlorobenzene (4.0 mL), this compound (139 mg, 1.0 mmol), and cyclohexanone (118 mg, 1.2 mmol).

-

Replace the septum with a screw cap and place the reaction tube in a preheated oil bath at 140 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, remove the volatile solvent under reduced pressure.

-

Purify the residue by column chromatography on neutral aluminum oxide using a petroleum ether/ethyl acetate gradient to afford the desired phenothiazine product.

-

Synthesis of Benzothiazoles

Benzothiazoles are another privileged heterocyclic motif found in numerous bioactive compounds and materials.[11][12] A common and straightforward synthesis involves the condensation of a 2-aminobenzenethiol with an aldehyde, carboxylic acid, or other carbonyl-containing compound.[11] The reaction with an aldehyde, for instance, typically proceeds via the formation of a benzothiazoline intermediate, which is then oxidized to the aromatic benzothiazole.

Protocol: Synthesis of 2-Substituted Benzothiazoles via Aldehyde Condensation [11]

-

Objective: To synthesize a 2,4-dimethylbenzothiazole derivative.

-

Materials:

-

This compound (1.0 mmol)

-

Acetaldehyde (or a suitable aldehyde, 1.1 mmol)

-

An oxidizing agent (e.g., air, DDQ, MnO₂)

-

Solvent (e.g., Ethanol, Toluene, or solvent-free)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (139 mg, 1.0 mmol) in ethanol (10 mL).

-

Add the aldehyde (e.g., acetaldehyde, 48 mg, 1.1 mmol) to the solution.

-

Stir the mixture at room temperature. The reaction can often be monitored by TLC for the disappearance of the starting materials and the formation of the intermediate benzothiazoline.

-

Upon completion of the initial condensation, introduce an oxidizing agent. For an environmentally friendly approach, the mixture can be stirred vigorously under an open-to-air setup, allowing atmospheric oxygen to serve as the oxidant, sometimes requiring elevated temperatures or a catalyst.

-

Once the oxidation is complete (as monitored by TLC), remove the solvent in vacuo.

-

Purify the crude product via column chromatography or recrystallization to yield the final 2,4-dimethylbenzothiazole.

-

Role in Metal-Catalyzed Cross-Coupling Reactions

The thiol group of this compound can participate in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to form C-S bonds.[13][14] In these reactions, the thiol can be coupled with aryl halides or pseudohalides. The presence of the amino group can influence the reaction by coordinating to the metal center, potentially acting as a ligand and modulating the catalyst's activity and selectivity.[15]

Implications for Drug Discovery and Development

The reactivity profile of this compound makes it a valuable building block in drug discovery.

-

Scaffold Synthesis: As detailed above, it is a key starting material for phenothiazine and benzothiazole cores. These heterocycles are considered "privileged structures" as they are capable of binding to a wide range of biological targets.[8]

-

"Magic Methyl" Effect: The methyl group, while seemingly simple, can play a crucial role in drug-target interactions. It can enhance binding affinity through hydrophobic interactions, block metabolic degradation at that position, or favorably alter the molecule's conformation.[16] Synthesizing analogs with and without the methyl group allows for the exploration of this "magic methyl" effect.

-

Thiol as a Linker/Anchor: The nucleophilic thiol group can be used to conjugate molecules to proteins or other carriers, a common strategy in the development of bioconjugates and targeted drug delivery systems.[6]

Conclusion

The is a finely tuned system dictated by the electronic synergy of its ortho-amino and meta-methyl substituents. These groups collectively enhance the thiol's nucleophilicity and decrease its acidity, making it a potent and versatile reagent for organic synthesis. Its primary utility lies in its role as a precursor for constructing complex heterocyclic systems like phenothiazines and benzothiazoles, which are of high value in pharmaceutical and materials science. A thorough understanding of its reactivity—from fundamental principles of acidity and nucleophilicity to its behavior in complex, multi-step syntheses—is essential for any researcher aiming to leverage this powerful chemical tool.

References

-

Mayr, H., Patz, M. Scales of Nucleophilicity and Electrophilicity: A General Approach to the Quantification of C-C Bond Forming Reactions. Angewandte Chemie International Edition in English, 1994, 33(9), 938-957. [Link]

-

Muccino, R. R., Cupano, J., & Liebman, A. A. Access to 14C‐Ring labelled phenothiazines. Synthesis of 2‐chlorophenothiazine‐5a,9‐14C. Journal of Heterocyclic Chemistry, 1979, 16(3), 605–606. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12678668, 2-Amino-3-methylbenzene-1-thiol. PubChem. [Link]

-

Masson, J. B., et al. The Chemistry of Phenothiazine. Chemical Reviews, 1954, 54(5), 1075-1129. [Link]

-

Ghara, M., et al. The S−H Bond Dissociation Enthalpies and Acidities of Para and Meta Substituted Thiophenols: A Quantum Chemical Study. ResearchGate, 2011. [Link]

-

Quora. Which is more acidic, phenol or thiophenol?. Quora, 2017. [Link]

-

Al-Amin, M., et al. The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation. National Institutes of Health, 2022. [Link]

-

Murty, V. A., Penning, T. M. kinetics of thiol addition to PAH ortho-quinones and structures of thioether adducts of naphthalene-1,2-dione. Chemico-Biological Interactions, 1992, 84(2), 169-188. [Link]

-

Kaur, P., Utreja, D., Sharma, S. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry, 2025. [Link]

-

Wang, Z., et al. Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. RSC Advances, 2013, 3, 19681-19684. [Link]

-

Jakopin, Ž. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Interactions, 2020, 330, 109244. [Link]

-

Retracted: MCM-41 supported 2-aminothiophenol/Cu complex as a sustainable nanocatalyst for Suzuki coupling reaction. Scientific Reports, 2024. [Link]

-

Chemistry LibreTexts. Acidity of Substituted Phenols. Chemistry LibreTexts, 2023. [Link]

-

MDPI Books. Transition Metal Catalyzed Cross-Coupling Reactions. MDPI, 2020. [Link]

-

Khan, A. A., et al. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 2024. [Link]

-

Organic Chemistry Portal. Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Sharma, A., et al. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts, 2024, 14(2), 108. [Link]

-

Chemistry LibreTexts. Nucleophilicity of ROH, RSH, and RNH₂. Chemistry LibreTexts, 2021. [Link]

-

Wang, C., et al. Thiol Reactive Probes and Chemosensors. Current Organic Chemistry, 2014, 18(1), 29-49. [Link]

-

Svejstrup, T. D., et al. The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 2023, 28(16), 6061. [Link]

Sources

- 1. 2-Amino-3-methylbenzene-1-thiol | C7H9NS | CID 12678668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Benzothiazole synthesis [organic-chemistry.org]

- 13. RETRACTED ARTICLE: MCM-41 supported 2-aminothiophenol/Cu complex as a sustainable nanocatalyst for Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Comprehensive Guide to the Safe Handling of 2-Amino-3-methylbenzenethiol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Dual Hazards of an Essential Building Block

2-Amino-3-methylbenzenethiol is a bifunctional molecule featuring both an aromatic amine and a thiol group. This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. However, the very reactivity that makes it useful also presents a significant and multifaceted hazard profile. The presence of the thiol group imparts a powerful, pervasive stench and specific reactivity, while the aromatic amine moiety introduces distinct toxicological concerns.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a self-validating system for laboratory safety, it is designed to provide drug development professionals and researchers with the causal reasoning behind essential safety protocols. By understanding why a procedure is necessary, scientists can cultivate a proactive safety culture, anticipate risks, and handle this compound with the respect and caution it demands.

Chapter 1: Compound Profile & Physicochemical Characteristics

A foundational understanding of a chemical's identity and physical properties is the first step in a robust risk assessment. These characteristics dictate its behavior in the laboratory environment, from storage and handling to potential exposure routes.

Table 1.1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 76462-17-4 | [1] |

| Molecular Formula | C₇H₉NS | [1] |

| Molecular Weight | 139.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-3-methylbenzene-1-thiol, 3-methyl-2-aminothiophenol | [1] |

Table 1.2: Physicochemical Properties

| Property | Value / Observation | Scientific Rationale & Safety Implication |

| Appearance | Data not specified; related thiols are colorless to pale yellow liquids. | Visual inspection can indicate purity or degradation. A change in color may suggest oxidation. |

| Odor | Extremely strong, offensive stench.[2][3][4] | The thiol (-SH) group is responsible for the powerful odor, detectable at very low concentrations.[4] This property necessitates stringent engineering controls to prevent odor release, which can cause alarm and discomfort to building occupants.[4] |

| Boiling Point | Data not specified; related thiocresols boil around 195°C.[3] | The relatively high boiling point suggests low volatility at room temperature, but vapors can still be released, especially upon heating. |

| Solubility | Data not specified; related thiols are generally insoluble in water but soluble in alcohol and ether.[3] | In case of a spill, water may not be an effective solvent for cleanup. This informs the choice of decontamination and spill absorption materials. |

Chapter 2: Comprehensive Hazard Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS). A detailed analysis of its toxicological properties is crucial for preventing exposure and understanding the potential consequences.

GHS Classification and Hazard Statements

According to data submitted to the European Chemicals Agency (ECHA), this compound presents multiple significant hazards.[1]

Table 2.1: GHS Hazard Summary

| GHS Classification | Hazard Code | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] | Danger [1][2] |

| Skin Corrosion (Category 1B) | H314 | Causes severe skin burns and eye damage.[1] | |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3) | H335 | May cause respiratory irritation.[1] |

Toxicological Insights: The "Why" Behind the Warnings

-

Severe Corrosivity (H314): The classification of "Causes severe skin burns and eye damage" is the most acute risk during handling.[1] This is a combined effect of the amine and thiol groups. Amines are alkaline and can disrupt the lipid bilayer of cell membranes, leading to rapid tissue damage. Thiols can also contribute to skin irritation. This corrosive nature means that even brief contact can cause irreversible damage, particularly to the eyes.[5]

-

Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[1] This is a common property of reactive organic molecules and underscores the absolute necessity of working within a chemical fume hood.

-

Systemic Effects - The Potential for Methemoglobinemia: While not listed in the GHS classification for this specific molecule, a critical insight comes from related compounds. 2-Aminothiophenol is known to cause methemoglobinemia.[6] This is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. Aromatic amines are a well-known class of compounds that can induce this effect. Therefore, it is a crucial expert assessment that systemic absorption of this compound could potentially lead to methemoglobinemia. Symptoms can include cyanosis (bluish skin), headache, fatigue, and dizziness. This potential for a severe systemic effect elevates the importance of preventing skin contact and inhalation beyond just preventing local corrosion.

Chapter 3: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on the "Hierarchy of Controls," a framework that prioritizes the most effective measures for risk reduction. This approach moves from engineering solutions that isolate the hazard to procedural and personal measures that protect the worker.

Caption: A flowchart for responding to exposure or spill incidents.

Personal Exposure and First Aid

The immediate priority is decontamination. Do not delay.

Table 5.1: First Aid Measures by Exposure Route

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7][8]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention. [2][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [7][9]Seek immediate medical attention. [5]Wash clothing before reuse. [2][7] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. [2][7]If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. [5][7]Rinse mouth thoroughly with water. [7]Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [7] |

Spill Management

-